D1 Full Agonism vs. Pramipexole and Ropinirole
Rotigotine is a potent full agonist at dopamine D1 receptors, with a pEC50 of 9.0 (equivalent to an EC50 of 1.0 nM) in functional cAMP assays, and acts as a full agonist at D2 (pEC50 9.4-8.6) and D3 (pEC50 9.7) receptors [1]. In contrast, pramipexole and ropinirole are selective D2/D3 agonists that lack significant D1 receptor activity [1]. This is a direct head-to-head comparison from the same study.
| Evidence Dimension | Functional agonism at human dopamine D1 receptor |
|---|---|
| Target Compound Data | Rotigotine: pEC50 = 9.0 (EC50 ~1.0 nM); full agonist |
| Comparator Or Baseline | Pramipexole: No significant D1 activity; Ropinirole: No significant D1 activity |
| Quantified Difference | Rotigotine exhibits potent D1 agonism; comparators lack this activity. |
| Conditions | GloSensor cAMP assay in HEK293 cells expressing human dopamine receptors |
Why This Matters
This functional D1 activity differentiates rotigotine from D2/D3-selective agonists, offering a distinct pharmacological profile relevant for research on motor control and potential neuroprotection.
- [1] Wood M, Dubois V, Scheller D, Gillard M. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors. British Journal of Pharmacology. 2015 Feb;172(4):1124-1135. View Source
